![molecular formula C11H11BrN2O2 B1429162 Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 907945-82-8](/img/structure/B1429162.png)

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Descripción general

Descripción

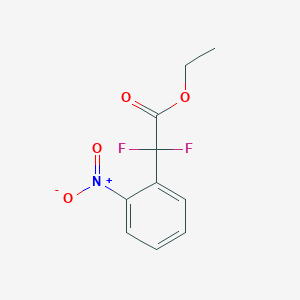

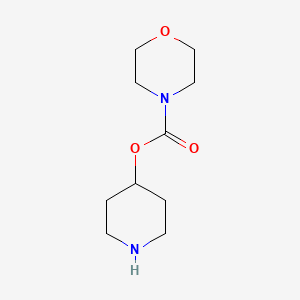

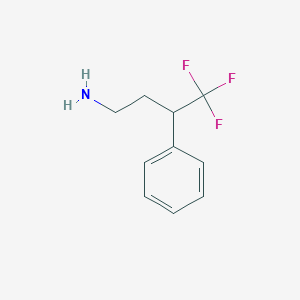

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 907945-82-8 . It has a molecular weight of 283.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Anti-Hepatitis B Virus Activity

A study by Chen et al. (2011) involved synthesizing derivatives of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, which is structurally similar to the compound . These derivatives demonstrated significant effectiveness in inhibiting the replication of hepatitis B virus (HBV) DNA in HepG2.2.15 cells, with half of the tested compounds showing highly effective results (Chen et al., 2011).

Anti-inflammatory and Analgesic Applications

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate (which includes ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate), have been evaluated for their anti-inflammatory and analgesic properties, as well as for antipyretic and ulcerogenic activities (Abignente et al., 1982).

Synthesis of New 8-Aryl Tricyclic Pyridinones

Castera-Ducros et al. (2006) developed a method for synthesizing new tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, involving a direct olefination with diethyl ketomalonate. This method could potentially be adapted for the synthesis of compounds derived from ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (Castera-Ducros et al., 2006).

Pharmaceutical Applications

Sanghavi et al. (2022) discussed the use of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in the pharmaceutical industry, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This compound has been used to create derivatives with potential anti-cancer and anti-TB (tuberculosis) properties (Sanghavi et al., 2022).

Nitration of Imidazo[1,2-a]pyridines

Teulade et al. (1982) studied the nitration of variously substituted imidazo[1,2-a]pyridines, including ethyl 6-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate and ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate. This research contributes to understanding the reactivity and potential applications of these compounds in different chemical reactions (Teulade et al., 1982).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSKXXDRTOINIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)

![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)

![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)